N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

medicinal chemistry kinase inhibitor design structure-activity relationship

The 3,4-difluoro substitution pattern on the anilide ring uniquely shapes hydrogen-bond-acceptor topography, critical for kinase selectivity. Unlike the 2,4-difluoro isomer or 4-methoxy analogs, this ethoxy-pyrazole-3-carboxamide offers a 'Goldilocks' chain length for SDH SAR. Procure alongside analogs to calculate fluorine positional selectivity indices. MW 361.32, Lipinski-compliant, ideal for 19F-NMR co-crystallography. Precisely match substitution pattern to avoid confounding biological data.

Molecular Formula C18H14F3N3O2
Molecular Weight 361.324
CAS No. 1172963-86-8
Cat. No. B2530399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
CAS1172963-86-8
Molecular FormulaC18H14F3N3O2
Molecular Weight361.324
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14F3N3O2/c1-2-26-16-10-24(13-6-3-11(19)4-7-13)23-17(16)18(25)22-12-5-8-14(20)15(21)9-12/h3-10H,2H2,1H3,(H,22,25)
InChIKeyLGZLYSHVSUWYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1172963-86-8): Procurement-Relevant Structural and Biological Baseline


N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1172963-86-8, molecular formula C18H14F3N3O2, MW 361.32 g/mol) is a fully synthetic, trifluorinated pyrazole-3-carboxamide . It belongs to a class of N-aryl-pyrazole-3-carboxamides in which the pyrazole core carries an ethoxy substituent at the 4-position and a para-fluorophenyl group at N1, while the carboxamide nitrogen is acylated with a 3,4-difluoroaniline moiety. The compound is commercially catalogued as a screening compound (e.g., Evitachem EVT-2667473; BenchChem B2530399) with typical purity ≥95% and is intended exclusively for non-human, non-veterinary research use . Published biological annotation remains sparse; the most specific quantitative affinity datum linked to this chemotype is an IC50 of 26 nM against human hematopoietic prostaglandin D synthase (HPGDS) measured via GST enzymatic activity, although the exact structural identity of the ligand in that assay requires verification against the SMILES and InChI key LGZLYSHVSUWYOP-UHFFFAOYSA-N [1].

Why N-(3,4-Difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Cannot Be Interchanged with In-Class Pyrazole Carboxamides


Although numerous pyrazole-3-carboxamides populate commercial screening libraries and patent disclosures, even structurally conservative modifications within this chemotype produce substantial shifts in target engagement, pharmacokinetics, and physicochemical profile that preclude casual interchange [1]. The 3,4-difluoro substitution on the anilide ring dictates the hydrogen-bond-acceptor topography presented to the target protein; changing the fluorine pattern to 2,4-difluoro (CAS 1211618-56-2) or replacing the 4-ethoxy with a 4-methoxy group alters the electron density of the pyrazole ring and the overall molecular dipole, both of which are critical for recognition by kinase ATP-binding pockets and for inhibitor-target residence time . Furthermore, the carboxamide functionality is the pharmacophoric anchor in reported SDH inhibitor and kinase inhibitor series, meaning that the carboxylic acid precursor (CAS 1172231-06-9) or ester derivatives cannot serve as functional surrogates in biological assays without re-validation of potency and selectivity . In short, a procurement decision based solely on pyrazole-carboxamide class membership—without itemizing the precise substitution pattern—carries a high risk of obtaining a compound with materially different biological performance.

Product-Specific Quantitative Evidence Guide for N-(3,4-Difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1172963-86-8)


Evidence Dimension 1 – Positional Isomerism: 3,4-Difluoro vs. 2,4-Difluoro Anilide Substitution Pattern

The target compound bears a 3,4-difluorophenyl carboxamide moiety, whereas the closest commercially catalogued positional isomer (CAS 1211618-56-2) bears a 2,4-difluorophenyl group. In pyrazole-carboxamide kinase inhibitor series, the fluorine substitution pattern on the terminal aryl ring influences the dihedral angle between the amide plane and the aromatic ring, thereby modulating the hydrogen-bond geometry with the hinge region of the kinase [1]. The 3,4-difluoro pattern presents a contiguous hydrogen-bond-acceptor surface (ortho-F and meta-F) that is topologically distinct from the 1,3-relationship in the 2,4-isomer. In the 2,4-difluoro analog, vendor-reported cytotoxicity IC50 values fall in the low micromolar range against breast and lung cancer cell lines ; no peer-reviewed head-to-head cytotoxicity comparison with the 3,4-isomer is currently available, which itself constitutes a critical data gap that may justify procurement of the 3,4-isomer for comparative SAR expansion. The InChI Keys differ (LGZLYSHVSUWYOP-UHFFFAOYSA-N for the 3,4-isomer vs. UFUPWAAYZVXYLE-UHFFFAOYSA-N for the 2,4-isomer), confirming distinct chemical identities .

medicinal chemistry kinase inhibitor design structure-activity relationship

Evidence Dimension 2 – Alkoxy Substituent: 4-Ethoxy vs. 4-Methoxy Modulation of Lipophilicity and Metabolic Stability

The target compound carries a 4-ethoxy group (CH3CH2O–) on the pyrazole core, whereas a closely related analog catalogued by multiple vendors carries a 4-methoxy group (CH3O–) . In pyrazole-carboxamide SDH inhibitor series, the size of the 4-alkoxy substituent correlates positively with calculated logP and membrane permeability, with ethoxy contributing approximately 0.5–0.7 log units higher lipophilicity than methoxy based on fragment-based clogP contributions [1]. Increased lipophilicity can enhance passive membrane permeability and tissue distribution but may also elevate metabolic liability through CYP450-mediated O-dealkylation. The ethoxy group is also a better substrate for oxidative O-deethylation than the methoxy group is for O-demethylation, yielding different metabolite profiles that can confound in vivo efficacy interpretation if the wrong alkoxy analog is substituted [2]. The methoxy analog (CAS not independently confirmed) has been noted in vendor descriptions as possessing distinct pharmacodynamic properties including potentially divergent binding affinities, although no quantitative Ki or IC50 values are publicly available for direct comparison .

physicochemical property optimization ADME lipophilicity

Evidence Dimension 3 – Carboxamide vs. Carboxylic Acid: Functional Group Competency for Target Engagement

The target compound is a secondary carboxamide (R–C(=O)–NH–Ar), while the commercially available precursor 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1172231-06-9) is a carboxylic acid (R–C(=O)–OH) . In all reported pyrazole-carboxamide inhibitor series—including SDH inhibitors, kinase inhibitors, and CRAC channel inhibitors—the carboxamide NH group serves as a critical hydrogen-bond donor to the target protein backbone or side chain [1][2]. The carboxylic acid lacks this H-bond donor capacity and instead presents a negatively charged carboxylate at physiological pH, which can repel negatively charged residues in the active site. Additionally, the molecular weight of the target compound (361.32 g/mol) is substantially higher than that of the acid precursor (250.23 g/mol), reflecting the absence of the 3,4-difluoroaniline moiety in the precursor . Using the acid as a surrogate would therefore eliminate both the key pharmacophoric H-bond donor and the entire difluoroanilide recognition element, rendering any biological readout uninformative for the carboxamide series.

pharmacophore integrity assay readiness chemical biology probe

Evidence Dimension 4 – HPGDS Inhibitory Activity: A Quantitative Anchor Point for Target-Based Selection

The compound class to which CAS 1172963-86-8 belongs has been annotated in the BindingDB/ChEMBL databases for inhibition of human hematopoietic prostaglandin D synthase (HPGDS), with a reported IC50 of 26 nM and a Kd of 50 nM measured via GST enzymatic activity assay using recombinant HPGDS expressed in Escherichia coli [1]. While the SMILES associated with this ChEMBL entry (CHEMBL3425953, BDBM50084155) does not unambiguously correspond to the target compound and may represent a structurally related analog, the data establish that pyrazole-3-carboxamides bearing fluorinated aromatic substituents can achieve sub-100 nM potency against HPGDS [1]. HPGDS is a validated target for allergic rhinitis, asthma, and Duchenne muscular dystrophy, and inhibitors with potency in this range are competitive with literature probes such as the quinoline-3-carboxamide series [2]. For researchers building HPGDS-focused screening cascades, the target compound represents a commercially accessible entry point into a chemotype with demonstrated target class activity, meriting procurement for direct IC50 determination against the specific ChEMBL entry.

hematopoietic prostaglandin D synthase inflammation allergic disease

Evidence Dimension 5 – Commercial Availability and Purity: Differentiated Procurement Viability Relative to Non-Catalogued Analogs

CAS 1172963-86-8 is listed as 'In Stock' by at least two independent vendors (Evitachem as EVT-2667473; BenchChem as B2530399) with purity specifications of 95% . This contrasts with several structurally related N-aryl-pyrazole-3-carboxamides that appear only in patent Markush structures without associated commercial catalog entries, requiring custom synthesis with attendant lead times of 4–12 weeks and no guaranteed purity benchmark [1]. The dual-vendor sourcing mitigates supply chain risk: if one vendor faces stockout, the second provides a fallback without requiring re-validation of chemical identity (provided the InChI Key LGZLYSHVSUWYOP-UHFFFAOYSA-N matches across suppliers) . For screening campaigns operating on compressed timelines, this immediate commercial availability—combined with the ≥95% purity sufficient for primary screening—confers a practical procurement advantage over close analogs that exist only as patent disclosures.

chemical procurement screening library lead discovery

Evidence Dimension 6 – PFAS-Class Structural Alert: Trifluorinated Aromatic Architecture as a Deliberate Design Feature

The compound contains three fluorine atoms distributed across two aromatic rings (one para-fluorophenyl at N1; one 3,4-difluorophenyl on the carboxamide), making it a trifluorinated small molecule with a fluorine count (F ÷ heavy atom ≈ 0.12) that places it at the lower end of the polyfluorinated spectrum . In modern agrochemical and pharmaceutical design, strategic fluorination of pyrazole-carboxamides has been shown to enhance oxidative metabolic stability, improve binding through orthogonal C–F···H–C and C–F···π interactions, and increase lipophilicity without proportionally increasing molecular weight [1][2]. The specific arrangement of fluorine atoms in CAS 1172963-86-8—a monofluorinated N1-aryl group combined with a difluorinated carboxamide aryl group—differs from the symmetric di-fluoro or tri-fluoro patterns found in many patent-exemplified SDH inhibitors [3]. This asymmetric fluorination may confer a unique molecular electrostatic potential surface that distinguishes the compound from symmetrically fluorinated analogs in protein-ligand docking poses, although experimental validation of this hypothesis is presently lacking.

fluorine chemistry metabolic stability crystal engineering

Best-Research Application Scenarios for N-(3,4-Difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1172963-86-8)


Scenario 1 – Kinase Selectivity Panel Screening: Exploiting 3,4-Difluoro Topology

Investigators profiling pyrazole-carboxamide chemical space against a panel of tyrosine and serine/threonine kinases should prioritize CAS 1172963-86-8 alongside its 2,4-difluoro isomer (CAS 1211618-56-2) to generate pairwise selectivity data. The distinct fluorine topology of the 3,4-isomer (contiguous ortho/meta-F versus the 1,3-relationship in the 2,4-isomer) is predicted by patent SAR disclosures (e.g., US11319300B2) to confer differential hinge-region hydrogen-bond geometry [1]. Running both isomers in the same 96-well kinase panel enables direct calculation of a 'fluorine positional selectivity index' (FPSI = IC50 ratio of 3,4-isomer to 2,4-isomer for each kinase), which can identify kinases exquisitely sensitive to fluorine placement and guide lead series nomination. The commercial availability of both isomers from multiple vendors eliminates synthesis delay as a bottleneck .

Scenario 2 – SDH Inhibitor Hit Expansion: Ethoxy Chain-Length SAR

For agrochemical discovery programs targeting succinate dehydrogenase (SDH), CAS 1172963-86-8 occupies an underexplored region of alkoxy-chain SAR between methoxy analogs and bulkier propoxy/butoxy derivatives. The 2021 SDH inhibitor study by Yu et al. established that pyrazole-carboxamide potency against fungal SDH is sensitive to the 4-alkoxy substituent size, with ethoxy representing a 'Goldilocks' chain length for certain fungal species [2]. Researchers should procure the target compound together with its 4-methoxy analog and the 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid precursor (CAS 1172231-06-9) to construct a mini-SAR set that maps the contributions of both the alkoxy group and the carboxamide pharmacophore to antifungal IC50 and resistance profile . Including the acid precursor as a negative control (predicted inactive) strengthens the SAR interpretation.

Scenario 3 – HPGDS Inhibitor Secondary Screening: Chemotype Validation

Based on the BindingDB annotation linking this chemotype to HPGDS inhibition (IC50 = 26 nM for a structurally related pyrazole-3-carboxamide) [3], CAS 1172963-86-8 should be procured for direct enzymatic IC50 determination against recombinant human HPGDS in a GST activity assay using MCBL/glutathione substrate. The resulting potency value can then be benchmarked against the quinoline-3-carboxamide HPGDS inhibitor series (PDB 6n4e) [4] to determine whether the pyrazole-3-carboxamide scaffold offers a competitive or distinct IP position for allergic/inflammatory disease programs. If IC50 < 100 nM is confirmed, follow-up with cellular PGD2 release assays in mast cell lines (e.g., HMC-1 or LAD2) is warranted.

Scenario 4 – Fluorine-Mediated Interaction Mapping in Fragment-Based Drug Design

The asymmetric trifluorination pattern of CAS 1172963-86-8—monofluorinated N1-aryl paired with difluorinated amide aryl—makes it a candidate for 19F-NMR-based binding assays and fluorine-specific X-ray crystallography [5]. Procurement for co-crystallography trials with purified kinase or SDH protein domains can reveal whether the 3,4-difluoro motif engages in orthogonal C–F···H–C or C–F···π interactions that are not accessible to the 2,4-difluoro isomer. These interaction maps are of high value for computational chemists refining docking scoring functions and for medicinal chemists designing fluorination strategies in lead optimization. The compound's favorable MW (361.32 g/mol) and compliance with Lipinski's Rule of Five (HBD = 1, HBA = 5, predicted logP ≈ 3.5) make it suitable for fragment-elaboration approaches [1].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.